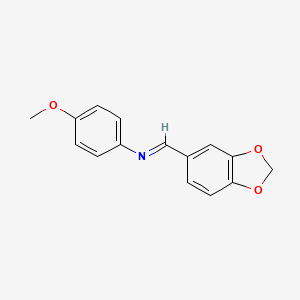
N-Piperonylidene-P-anisidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Piperonylidene-P-anisidine is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.276 g/mol It is a derivative of aniline and is characterized by the presence of a piperonylidene group attached to the nitrogen atom of p-anisidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Piperonylidene-P-anisidine can be synthesized through the condensation reaction between p-anisidine and piperonal. The reaction typically involves the use of an acid catalyst to facilitate the formation of the imine bond between the amine group of p-anisidine and the aldehyde group of piperonal . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Piperonylidene-P-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic ring or the imine group.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Piperonylidene-P-anisidine has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Piperonylidene-P-anisidine involves its interaction with specific molecular targets and pathways. The imine group in the compound can act as a nucleophile or electrophile, participating in various chemical reactions. The aromatic ring can undergo electrophilic substitution, allowing the compound to interact with different biological molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Piperonylidene-M-anisidine
- N-Piperonylidene-P-phenetidine
- N-(9-Anthracenylmethylene)-P-anisidine
- N-Benzylidene-P-anisidine
- N,N’-(1,4-Phenylenedimethylydyne)di-P-anisidine
- N-(Furfurylidene)-P-anisidine
- N-(Cinnamyl)-P-anisidine
- N-(2-Methoxybenzylidene)-P-anisidine
- N-(4-Isopropylbenzylidene)-P-anisidine
- N-(4-Methylbenzylidene)-P-anisidine
Uniqueness
N-Piperonylidene-P-anisidine is unique due to its specific structural features, such as the presence of both piperonylidene and p-anisidine groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and research. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific studies.
Propiedades
Número CAS |
24033-09-8 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13NO3/c1-17-13-5-3-12(4-6-13)16-9-11-2-7-14-15(8-11)19-10-18-14/h2-9H,10H2,1H3 |
Clave InChI |
LHCPXNKAWYIPAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


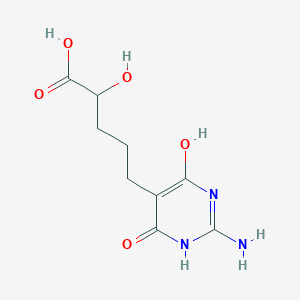
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)


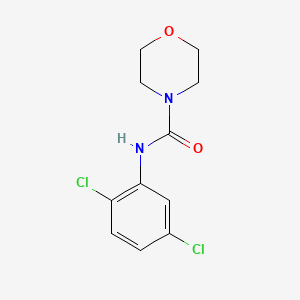
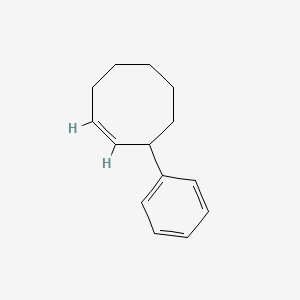
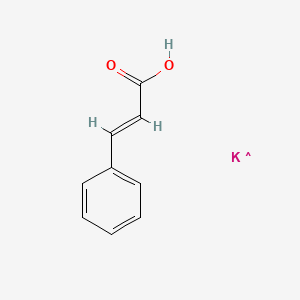

![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)
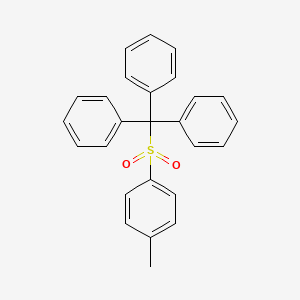

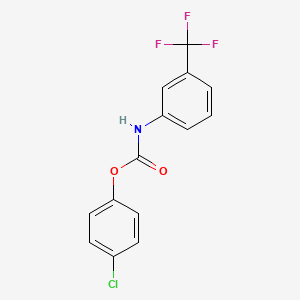
![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)

